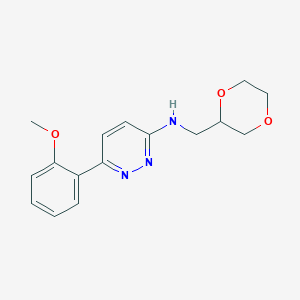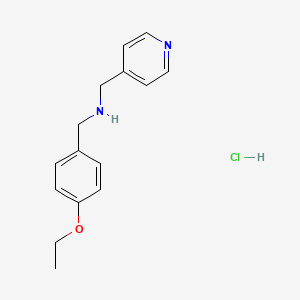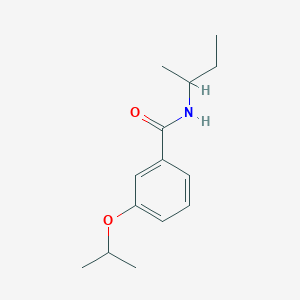![molecular formula C19H20N4O3 B5351789 N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5351789.png)
N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea, commonly known as EOM or EOM-AD, is a compound that has been widely studied for its potential use in scientific research. This compound is a derivative of urea and oxadiazole, and has been found to have interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of EOM is not fully understood, but it is believed to involve the modulation of the cannabinoid system. EOM has been found to bind to the CB1 receptor, which is involved in the regulation of pain, appetite, and mood. EOM has also been found to inhibit the growth of certain cancer cells, although the exact mechanism of this effect is not yet clear.
Biochemical and Physiological Effects:
EOM has been found to have a number of interesting biochemical and physiological effects. One major effect of EOM is its ability to modulate the cannabinoid system. EOM has been found to bind to the CB1 receptor, which is involved in the regulation of pain, appetite, and mood. EOM has also been found to inhibit the growth of certain cancer cells, although the exact mechanism of this effect is not yet clear.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of EOM is its potential use in the study of the cannabinoid system. EOM has been found to interact with the CB1 receptor, which is involved in the regulation of pain, appetite, and mood. EOM has also been found to inhibit the growth of certain cancer cells, which makes it a potentially useful compound for cancer research. One limitation of EOM is its relatively low solubility in water, which makes it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for research on EOM. One major area of research is the development of new synthetic methods for EOM that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of EOM, particularly its interaction with the CB1 receptor. Finally, there is a need for further research on the potential therapeutic uses of EOM, particularly in the treatment of cancer.
Méthodes De Synthèse
The synthesis of EOM is a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 4-methoxybenzohydrazide with ethyl chloroformate to form the intermediate compound, which is then reacted with phenyl isocyanate to form the final product, EOM. The synthesis of EOM has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
EOM has been studied extensively for its potential use in scientific research. One major application of EOM is in the study of the cannabinoid system. EOM has been found to interact with the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood. EOM has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells.
Propriétés
IUPAC Name |
1-ethyl-1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-3-23(19(24)20-15-7-5-4-6-8-15)13-17-21-18(22-26-17)14-9-11-16(25-2)12-10-14/h4-12H,3,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREBRWDIGYMMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5351757.png)
![methyl 4-{[(2-benzoyl-4-bromophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5351761.png)
![1-(2-furoyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5351768.png)
![2-(4-chlorophenoxy)-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}acetamide](/img/structure/B5351774.png)
amine hydrochloride](/img/structure/B5351778.png)

![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351811.png)
![5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5351820.png)
![4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol](/img/structure/B5351824.png)